molecular formula C12H13NO3 B8810850 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 697306-33-5

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No.: B8810850
CAS No.: 697306-33-5
M. Wt: 219.24 g/mol
InChI Key: XGBRABWLLXNXSS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

697306-33-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-7-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-4-3-8-5-6-11(14)13-10(8)7-9/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

XGBRABWLLXNXSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC(=O)N2)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.8 g of ethyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-nitrobenzoate, 32 ml of ethanol and 32 ml of tetrahydrofuran was added 640 mg of 10% palladium/carbon under an argon atmosphere, followed by 2 hours of stirring at room temperature under a hydrogen atmosphere. The reaction solution was filtrated through celite and the organic solvent in the filtrate was removed under reduced pressure. To the residue were added 50 ml of methanol and 2 drops of concentrated hydrochloric acid, followed by 30 minutes of stirring at 60° C. After cooling to room temperature, the reaction solution was concentrated under reduced pressure and water and chloroform were added to the residue, followed by an operation for separation. The organic layer was dried over anhydrous sodium sulfate and the solvent was removed by evaporation. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate) to obtain 1.16 g of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate as a white solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
640 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution of 2.80 g of ethyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoic acid in 20 ml of glacial acetic acid is hydrogenated in the presence of 0.288 g of 10% Pd/C at room temperature over 16 hours. The reaction mixture is stirred at 70° C. over 1 hour and subsequently concentrated by evaporation to dryness. The residue is admixed with 250 ml of 1M sodium hydrogencarbonate and extracted with ethyl acetate (2×250 ml). The organic phases are washed with water (250 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a white solid from the residue by means of crystallization (ethyl acetate-hexane). Rf=0.24 (1:1 EtOAc-heptane).
Name
ethyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.288 g
Type
catalyst
Reaction Step One

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